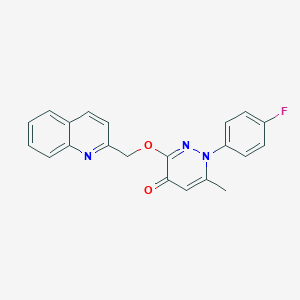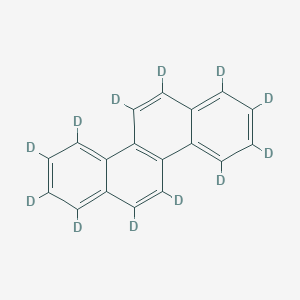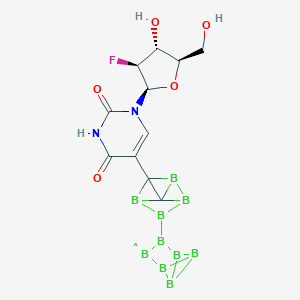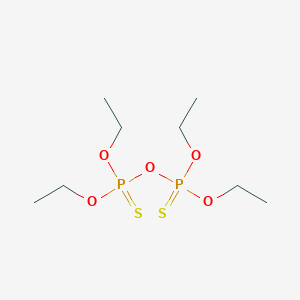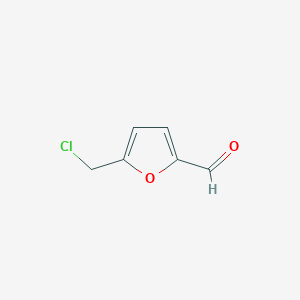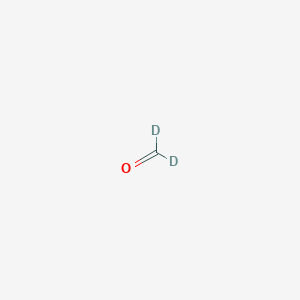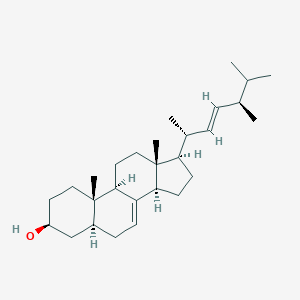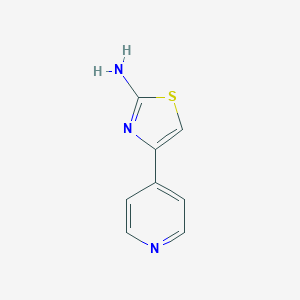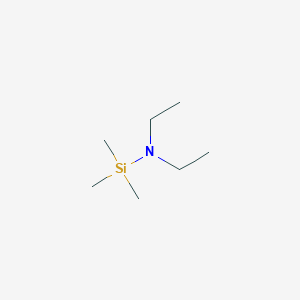
N,N-Diethyl-1,1,1-trimethylsilylamin
Übersicht
Beschreibung
N,N-Diethyl-1,1,1-trimethylsilylamine is an organic compound with the molecular formula C7H19NSi. It is a clear, colorless to light yellow liquid that is primarily used as a reagent in organic synthesis. This compound is known for its role in silylation reactions, where it introduces a trimethylsilyl group into organic molecules .
Wissenschaftliche Forschungsanwendungen
N,N-Diethyl-1,1,1-trimethylsilylamine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in silylation reactions to protect functional groups.
Biology: It is employed in the derivatization of polar organic compounds for gas chromatography/mass spectrometry (GC/MS) analysis.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and other bioactive compounds.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
Target of Action
N,N-Diethyl-1,1,1-trimethylsilylamine is a chemical reagent with wide application in organic chemistry .
Mode of Action
N,N-Diethyl-1,1,1-trimethylsilylamine acts as an electrophilic trimethylsilyl source for cleavage of cyclic ethers, esters, oxazolidines, and cyclic acetals . It also serves as a nucleophilic source of the diethylamino group, participating in various synthesis reactions .
Biochemical Pathways
The compound is involved in several synthesis reactions, including Trimethylsilyl Group Transfer, Diethylamino Group Transfer, and Silylation of Alcohols . These reactions are crucial in the formation of various organic compounds.
Pharmacokinetics
It has a boiling point of 125-126 °C and a density of 0.767 g/mL at 25 °C . It is sparingly soluble in chloroform, slightly soluble in DMSO and ethyl acetate, and decomposes in water .
Result of Action
The primary result of N,N-Diethyl-1,1,1-trimethylsilylamine’s action is the formation of new organic compounds through various synthesis reactions . The exact molecular and cellular effects depend on the specific reaction and the compounds involved.
Action Environment
Environmental factors can significantly influence the action of N,N-Diethyl-1,1,1-trimethylsilylamine. For instance, it is sensitive to moisture and reacts slowly with water . Therefore, it should be stored in a dark place under an inert atmosphere . Its reactivity can also be influenced by temperature, given its specific boiling point .
Biochemische Analyse
Biochemical Properties
N,N-Diethyl-1,1,1-trimethylsilylamine acts as a derivatization agent for GC-MS analysis. It interacts with many organic compounds, especially those containing hydroxyl (-OH), amine (-NH2), or carboxylic acid (-COOH) groups. These interactions increase the volatility of the compounds without significantly altering their overall structure.
Molecular Mechanism
The molecular mechanism of N,N-Diethyl-1,1,1-trimethylsilylamine involves its interaction with polar organic compounds. It acts as an electrophilic trimethylsilyl source for cleavage of cyclic ethers, esters, oxazolidines, and cyclic acetals . It also serves as a nucleophilic source of the diethylamino group .
Temporal Effects in Laboratory Settings
It is known that it reacts slowly with moisture/water , indicating that it may degrade over time in aqueous environments
Vorbereitungsmethoden
N,N-Diethyl-1,1,1-trimethylsilylamine can be synthesized through the reaction of diethylamine with trimethylchlorosilane under an inert atmosphere. The reaction typically requires a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. The reaction is carried out at room temperature and yields N,N-Diethyl-1,1,1-trimethylsilylamine as the primary product .
Analyse Chemischer Reaktionen
N,N-Diethyl-1,1,1-trimethylsilylamine undergoes various types of chemical reactions, including:
Silylation Reactions: It acts as a silylating agent, introducing a trimethylsilyl group into alcohols, amines, and other nucleophiles.
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the diethylamino group is replaced by other nucleophiles.
Cleavage Reactions: It is used to cleave cyclic ethers, esters, oxazolidines, and cyclic acetals.
Common reagents and conditions for these reactions include the use of bases like triethylamine and solvents such as chloroform, DMSO, and ethyl acetate. The major products formed from these reactions are typically silylated derivatives of the starting materials .
Vergleich Mit ähnlichen Verbindungen
N,N-Diethyl-1,1,1-trimethylsilylamine is unique in its ability to act as both an electrophilic and nucleophilic reagent. Similar compounds include:
Trimethylsilyl chloride: Primarily used as a silylating agent but lacks the diethylamino group.
N,N-Dimethyl-1,1,1-trimethylsilylamine: Similar in structure but with methyl groups instead of ethyl groups.
Trimethylsilyl trifluoromethanesulfonate: Another silylating agent with different reactivity and applications.
These compounds differ in their reactivity, stability, and specific applications, making N,N-Diethyl-1,1,1-trimethylsilylamine a versatile and valuable reagent in various fields of research and industry.
Eigenschaften
IUPAC Name |
N-ethyl-N-trimethylsilylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H19NSi/c1-6-8(7-2)9(3,4)5/h6-7H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOOMLFKONHCLCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H19NSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5061370 | |
| Record name | Silanamine, N,N-diethyl-1,1,1-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5061370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
| Record name | N,N-Diethyl-1,1,1-trimethylsilylamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/15767 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
996-50-9 | |
| Record name | (Diethylamino)trimethylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=996-50-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (Diethylamino)trimethylsilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000996509 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 996-50-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=377650 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Silanamine, N,N-diethyl-1,1,1-trimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silanamine, N,N-diethyl-1,1,1-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5061370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-diethyl-1,1,1-trimethylsilylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.397 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (DIETHYLAMINO)TRIMETHYLSILANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5LP9WK7P33 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

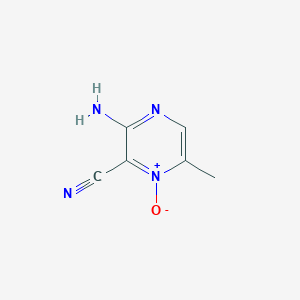
![5,6-Dihydroimidazo[1,2-a]pyridine](/img/structure/B124343.png)
![tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate](/img/structure/B124345.png)
![2-hexyl-5-[5-[5-[5-[5-(5-hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophene](/img/structure/B124346.png)
